molecular formula C17H14N2 B12534976 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine

2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine

Cat. No.: B12534976
M. Wt: 246.31 g/mol
InChI Key: UJHFBMDPBWWIBP-UHFFFAOYSA-N
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Description

2-(4’-Methyl-[1,1’-biphenyl]-2-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound features a biphenyl structure with a methyl group at the 4’ position and a pyrimidine ring attached at the 2 position of the biphenyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Methyl-[1,1’-biphenyl]-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like toluene or ethanol, bases such as potassium carbonate, and controlled temperatures to facilitate the reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4’-Methyl-[1,1’-biphenyl]-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4’-Methyl-[1,1’-biphenyl]-2-yl)pyrimidine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4’-Methyl-[1,1’-biphenyl]-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4’-Methyl-[1,1’-biphenyl]-2-yl)quinoline
  • 2-(4’-Methyl-[1,1’-biphenyl]-2-yl)benzimidazole
  • 2-(4’-Methyl-[1,1’-biphenyl]-2-yl)thiazole

Uniqueness

2-(4’-Methyl-[1,1’-biphenyl]-2-yl)pyrimidine is unique due to its specific structural features, such as the presence of a pyrimidine ring and a biphenyl moiety with a methyl group at the 4’ position. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-[2-(4-methylphenyl)phenyl]pyrimidine

InChI

InChI=1S/C17H14N2/c1-13-7-9-14(10-8-13)15-5-2-3-6-16(15)17-18-11-4-12-19-17/h2-12H,1H3

InChI Key

UJHFBMDPBWWIBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C3=NC=CC=N3

Origin of Product

United States

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